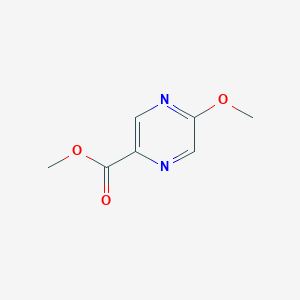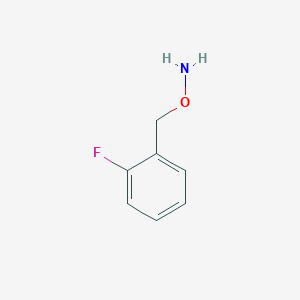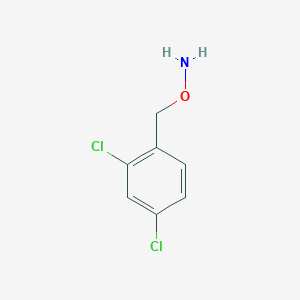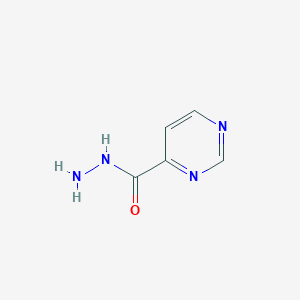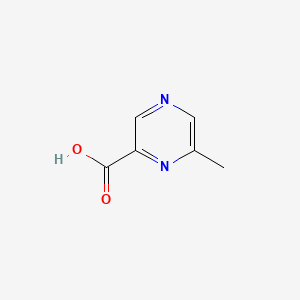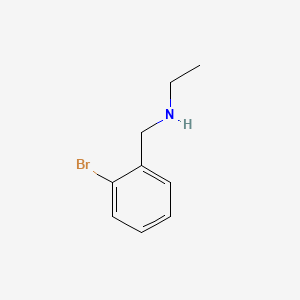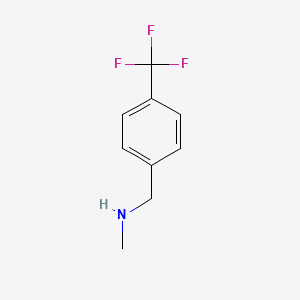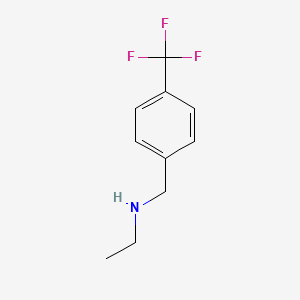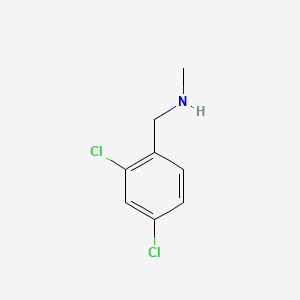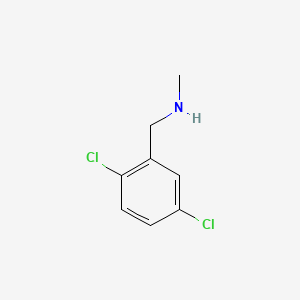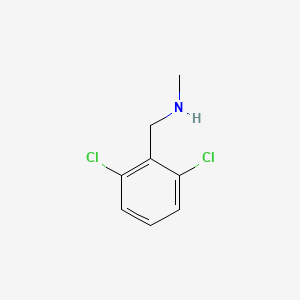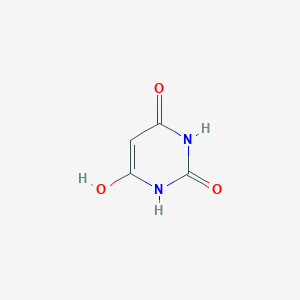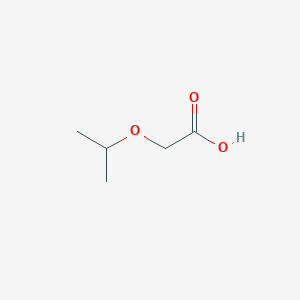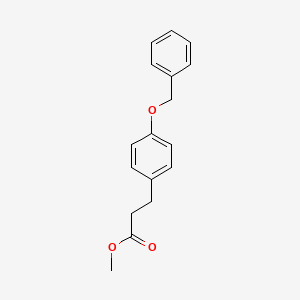
Methyl 3-(4-(benzyloxy)phenyl)propanoate
Übersicht
Beschreibung
Methyl 3-(4-(benzyloxy)phenyl)propanoate is a chemical compound with the CAS Number: 24807-40-7 . It has a linear formula of C17H18O3 . The IUPAC name for this compound is methyl 3-[4-(benzyloxy)phenyl]propanoate . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of Methyl 3-(4-(benzyloxy)phenyl)propanoate can be represented by the InChI code: 1S/C17H18O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3 . This compound has a molecular weight of 270.33 .Physical And Chemical Properties Analysis
Methyl 3-(4-(benzyloxy)phenyl)propanoate is a solid at room temperature . It has a molecular weight of 270.33 .Wissenschaftliche Forschungsanwendungen
Application in Cancer Research
Field
Cancer Research
Summary of the Application
“Methyl 3-(4-(benzyloxy)phenyl)propanoate” has been used in the design and synthesis of a novel series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives .
Methods of Application
The compound was used in the synthesis of the bipyrazole derivatives. However, the exact experimental procedures and technical details were not specified in the source .
Results or Outcomes
These derivatives were evaluated for their EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) .
Application in Pharmaceutical Chemistry
Field
Pharmaceutical Chemistry
Summary of the Application
“Methyl 3-(4-(benzyloxy)phenyl)propanoate” has been used in the preparation of a new series of 5- (4- (benzyloxy)substitutedphenyl)-3- ((phenyl amino)methyl)-1,3,4-oxadiazole-2 (3 H)-thione based aminomethyl derivatives .
Methods of Application
The compound was used in the synthesis of the aminomethyl derivatives. However, the exact experimental procedures and technical details were not specified in the source .
Results or Outcomes
The results of this application were not specified in the source .
General Use in Research
Field
General Scientific Research
Summary of the Application
“Methyl 3-(4-(benzyloxy)phenyl)propanoate” is a chemical compound that is used in various areas of research, including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Methods of Application
The compound is used in a variety of experimental procedures, depending on the specific area of research. However, the exact experimental procedures and technical details were not specified in the sources .
Results or Outcomes
The results or outcomes obtained from the use of this compound can vary widely, depending on the specific area of research and the experimental procedures used .
Safety And Hazards
The safety information available indicates that Methyl 3-(4-(benzyloxy)phenyl)propanoate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
methyl 3-(4-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-19-17(18)12-9-14-7-10-16(11-8-14)20-13-15-5-3-2-4-6-15/h2-8,10-11H,9,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAMAAXKDLWBKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335506 | |
| Record name | METHYL 3-(4-(BENZYLOXY)PHENYL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-(benzyloxy)phenyl)propanoate | |
CAS RN |
24807-40-7 | |
| Record name | METHYL 3-(4-(BENZYLOXY)PHENYL)PROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00335506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


